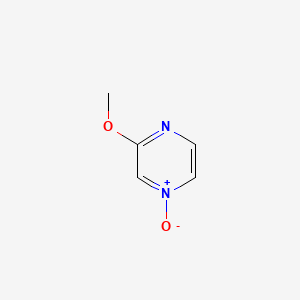

3-Methoxypyrazine 1-oxide

Description

Conceptual Framework of N-Oxidation in Heterocyclic Systems

The N-oxidation of a heterocyclic system like pyrazine (B50134) involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid - m-CPBA) or a combination of hydrogen peroxide and an acid. iucr.org The introduction of the N-oxide functionality fundamentally alters the electronic character of the pyrazine ring.

The N-O group is highly polar and acts as a strong electron-donating group through resonance, increasing electron density at the ortho and para positions of the ring. Simultaneously, the positive formal charge on the nitrogen atom makes the positions adjacent to it susceptible to nucleophilic attack. This dual reactivity makes N-oxides versatile intermediates in organic synthesis.

The regiochemistry of N-oxidation in unsymmetrically substituted pyrazines is governed by a combination of steric and electronic factors. iucr.org A detailed crystallographic study of 3-methoxypyrazine 1-oxide revealed that steric hindrance plays a dominant role in directing the oxidation to the nitrogen atom further from the substituent. iucr.org In the case of 2-methoxypyrazine, oxidation with m-chloroperoxybenzoic acid exclusively yields this compound. iucr.org

Academic Significance of Pyrazine N-Oxide Derivatives

The academic and practical importance of pyrazine N-oxide derivatives is extensive and multifaceted. They serve as crucial synthetic intermediates, enabling the introduction of various functional groups onto the pyrazine core. For example, pyrazine N-oxides can be readily converted to chloropyrazines, which are themselves valuable precursors for further chemical modification.

Beyond their role in synthesis, many pyrazine N-oxide derivatives exhibit significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This has made them attractive targets in medicinal chemistry and drug discovery programs. For example, 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) is a well-studied energetic material, demonstrating that the applications of pyrazine N-oxides extend into materials science. osti.govbibliotekanauki.pl The N-oxide moiety can enhance properties like density and oxygen balance in such materials. osti.gov

Research Trajectories for this compound and Related Compounds

Current research on this compound and its analogs is advancing along several key trajectories. A primary focus is the development of novel and more efficient synthetic methodologies, including biocatalytic routes that offer more environmentally benign alternatives to traditional chemical methods. dur.ac.uk

Furthermore, the unique reactivity of the N-oxide group is being exploited in new applications. For instance, research is exploring the use of heterocyclic N-oxides as photoactivatable precursors for generating reactive oxygen species, which have potential uses in targeted therapies and specialized organic synthesis.

In the realm of medicinal chemistry, the design of new pyrazine N-oxide-based compounds continues to be a vibrant area of investigation. Scientists are leveraging computational studies to predict the properties and activities of new derivatives, aiming to create novel therapeutic agents. These theoretical investigations provide deeper insights into the molecular stability and electronic structure, guiding the rational design of compounds with desired functionalities. The study of the biosynthesis of naturally occurring methoxypyrazines and their derivatives also remains an active field of research. dur.ac.uk

Detailed Compound Data

The following tables provide key physicochemical and structural data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₂O₂ | iucr.orgnih.gov |

| Molecular Weight | 126.11 g/mol | iucr.org |

| CAS Number | 23902-69-4 | --- |

| Melting Point | 350-352 K (77-79 °C) | iucr.org |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | iucr.org |

| Space Group | Pī | iucr.org |

| a (Å) | 12.094 (1) | iucr.org |

| b (Å) | 14.689 (1) | iucr.org |

| c (Å) | 7.0228 (4) | iucr.org |

| α (°) | 96.991 (6) | iucr.org |

| β (°) | 101.856 (4) | iucr.org |

| γ (°) | 101.361 (7) | iucr.org |

| Volume (ų) | 1179.8 (4) | iucr.org |

| N-O Bond Length (Å) | 1.294, 1.297 | iucr.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

23902-69-4 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

3-methoxy-1-oxidopyrazin-1-ium |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-4-7(8)3-2-6-5/h2-4H,1H3 |

InChI Key |

NLMXIZXGYUZQDX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C[N+](=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxypyrazine 1 Oxide and Analogous Pyrazine N Oxides

Direct N-Oxidation Protocols for Pyrazine (B50134) Scaffolds

The most straightforward approach to synthesizing pyrazine N-oxides involves the direct oxidation of the nitrogen atom(s) on a pre-existing pyrazine ring. This can be achieved through several methods, including catalytic systems, peracid-mediated routes, and hydrogen peroxide-based strategies.

Catalytic Oxidation Systems

Catalytic systems offer an efficient and often more environmentally friendly route to N-oxidation by utilizing a catalyst to activate a primary oxidant, typically hydrogen peroxide. While the specific Fe3O4/CS/HWO system is one example of such a catalyst, a range of other systems have been explored for the N-oxidation of heterocyclic compounds.

One notable example is the use of vanadium compounds in conjunction with pyrazine-2-carboxylic acid (PCA) and hydrogen peroxide. This system has been shown to be effective for various oxidation reactions. researchgate.netrsc.orgscispace.comscispace.com Another effective catalytic system for the N-oxidation of N-heterocycles like pyridines, which are structurally similar to pyrazines, involves phosphotungstic acid supported on silicon dioxide with hydrogen peroxide as the oxidant. researchgate.net This heterogeneous catalyst facilitates the reaction and can be easily separated from the reaction mixture. researchgate.net

| Catalyst System | Substrate | Oxidant | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phosphotungstic acid/SiO2 | 2-Chloropyridine | H2O2 | 80°C, 30 h | 89.8% | researchgate.net |

| n-Bu4NVO3/PCA | Cyclohexane | H2O2/Air | Acetonitrile, <40°C | High Turnover | rsc.org |

Peracid-Mediated Oxidation Routes

Peracids are a class of reagents that are highly effective for the N-oxidation of pyrazines. Common peracids used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. These reagents directly deliver an oxygen atom to the nitrogen of the pyrazine ring. rsc.orgdntb.gov.uasemanticscholar.orgscienceinfo.comwikipedia.org

The reaction is typically carried out by treating the pyrazine substrate with the peracid in a suitable solvent. The choice of peracid and reaction conditions can influence the outcome, especially in cases where the pyrazine ring is substituted with other functional groups that may also be susceptible to oxidation. rsc.org For instance, the oxidation of 2-acetylaminopyrazine with peracetic acid can yield a mixture of the 1-N-oxide and 4-N-oxide.

| Peracid | Substrate | Solvent | Key Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| m-CPBA | Phenothiazine antipsychotics | Not specified | Direct oxidation | Corresponding N-oxides | organic-chemistry.orgnih.gov |

| Peracetic Acid | 2-Acetylaminopyrazine | Acetic Acid | 20-25°C | Mixture of 1-N-oxide and 4-N-oxide | |

| Peracetic Acid | Phenyl- and Chlorophenylpyrazines | Not specified | Direct oxidation | Corresponding N-oxides | acs.org |

Hydrogen Peroxide-Based Oxidation Strategies

Hydrogen peroxide is an attractive oxidant due to its low cost and the fact that its only byproduct is water. For the N-oxidation of pyrazines, hydrogen peroxide is often used in conjunction with a carboxylic acid, such as acetic acid. In this system, peracetic acid is generated in situ, which then acts as the oxidizing agent. This method is a common and practical approach for preparing pyrazine N-oxides. google.com

The reaction conditions for hydrogen peroxide-based oxidations can vary, but they generally involve heating the pyrazine substrate with an excess of hydrogen peroxide in acetic acid. The oxidation of 2-acetylaminoquinoxaline, a related heterocyclic compound, with perhydrol (a concentrated solution of hydrogen peroxide) in acetic acid yields a mixture of mono-N-oxides and a small amount of the di-N-oxide.

Multi-Step Synthesis Approaches Incorporating N-Oxide Formation

In some cases, it is more advantageous to introduce the N-oxide functionality as part of a multi-step synthetic sequence. This is particularly true when the desired pyrazine N-oxide has a substitution pattern that is not easily accessible through direct oxidation of a pre-existing pyrazine.

Precursor Alkoxylation and Subsequent N-Oxidation

This strategy involves the introduction of an alkoxy group, such as a methoxy (B1213986) group, onto the pyrazine ring prior to the N-oxidation step. A common route to achieve this is through the nucleophilic substitution of a halogenated pyrazine precursor. For example, a chloropyrazine can be reacted with a methoxide (B1231860) source, such as sodium methoxide, to yield the corresponding methoxypyrazine. This methoxypyrazine can then be subjected to N-oxidation using one of the methods described in section 2.1.

This multi-step approach allows for the precise placement of the alkoxy group on the pyrazine ring, which is crucial for the synthesis of a specific isomer of an alkoxypyrazine N-oxide.

Nitration and Amination in Pyrazine N-Oxide Synthesis

The introduction of nitro and amino groups can also be a key part of the synthesis of pyrazine N-oxide analogs. These functional groups can be introduced either before or after the N-oxidation step.

The nitration of pyridine (B92270) N-oxide to 4-nitropyridine (B72724) N-oxide is a well-established reaction, often carried out with a mixture of fuming nitric acid and concentrated sulfuric acid. acs.org Similar conditions can be applied to pyrazine N-oxide, though the reactivity of the pyrazine ring must be considered.

The synthesis of aminopyrazine N-oxides can be achieved by the N-oxidation of a pre-existing aminopyrazine. For example, 2-aminopyrazine (B29847) can be protected as an amide (e.g., 2-acetylaminopyrazine), which is then oxidized to a mixture of the isomeric mono-N-oxides. Subsequent hydrolysis of the acetyl group would then yield the aminopyrazine N-oxides. Alternatively, amination can be performed on a pyrazine N-oxide precursor. For related pyridine N-oxides, methods exist for their direct conversion to 2-aminopyridines, which could be applicable to the pyrazine N-oxide series. nih.govnih.gov

Grignard Reagent Applications in Related Pyrazinone Synthesis

Grignard reagents (R-Mg-X) are powerful nucleophilic agents in organic synthesis, primarily utilized for the formation of new carbon-carbon bonds. wikipedia.orgstudy.com While direct synthesis of 3-methoxypyrazine 1-oxide using Grignard reagents is not the primary route, their application in the synthesis of related pyrazine and pyrazinone structures is noteworthy. These applications often involve the reaction of Grignard reagents with halogenated or N-oxide activated pyrazine rings to introduce alkyl or aryl substituents.

In the synthesis of complex pyrazine-based molecules, Grignard reagents are employed in cross-coupling reactions. For instance, a nickel-catalyzed Kumada–Corriu cross-coupling reaction has been successfully used to couple 3-methylbutylmagnesium bromide with 2-chloropyrazine (B57796) intermediates, affording trisubstituted pyrazines in high yield. nih.gov This highlights the utility of Grignard reagents in building the carbon skeleton of substituted pyrazines, which can be precursors to N-oxides.

Furthermore, the reaction of Grignard reagents with pyrazine N-oxides can lead to a variety of substituted heterocycles. nih.gov Depending on the reaction conditions and the structure of the starting materials, this can result in the formation of substituted pyridines, piperidines, and piperazines. nih.gov These reactions underscore the versatility of Grignard reagents in modifying heterocyclic N-oxide systems, which is a related application to the synthesis of complex pyrazinone structures. The general reactivity of Grignard reagents with N-oxides provides a pathway for introducing diverse functional groups onto the heterocyclic core.

The table below summarizes examples of Grignard reagent applications in the synthesis of substituted pyrazines and related heterocycles.

| Reactants | Catalyst/Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| 2-Chloropyrazine intermediate + 3-Methylbutylmagnesium bromide | Nickel catalyst | Trisubstituted pyrazine | Demonstrates C-C bond formation on a pyrazine ring. | nih.gov |

| Pyrazine N-oxides + Alkyl/Aryl Grignard reagents | Varies | Substituted pyridines, piperidines, piperazines | Illustrates modification of the N-oxide heterocyclic core. | nih.gov |

| Halogenated Pyrimidines + Alkyl/Aryl Grignard reagents | Fe, Co, Ni, Pd, Mn, or Zn species | Substituted Pyrimidines | Shows cross-coupling reactions on a related diazine system. | researchgate.net |

Regioselectivity and Yield Optimization in Pyrazine N-Oxide Synthesis

The synthesis of pyrazine N-oxides, particularly unsymmetrically substituted ones like this compound, presents challenges in controlling the regioselectivity of the N-oxidation and optimizing the reaction yield. The position of N-oxidation is influenced by the electronic and steric properties of the substituents on the pyrazine ring. orgsyn.orgpharmacyfreak.com Furthermore, reaction conditions such as temperature, solvent, and catalyst play a crucial role in enhancing the efficiency of the synthesis and directing the product distribution. nih.gov

The regiochemistry of N-oxidation in substituted pyrazines is dictated by the electronic nature of the substituents. Electron-donating groups increase the electron density on the adjacent nitrogen atom, making it more susceptible to electrophilic attack by the oxidizing agent. Conversely, electron-withdrawing groups deactivate the adjacent nitrogen atom, directing the oxidation to the more distant nitrogen.

For example, in the oxidation of 2-acetylaminopyrazine, a mixture of the 1-N-oxide and the 4-N-oxide is obtained. The acetylamino group has both electron-donating (via the nitrogen lone pair) and electron-withdrawing (via the carbonyl group) characteristics, leading to a mixture of isomers. This demonstrates that the interplay of resonance and inductive effects of a substituent can lead to a lack of complete regioselectivity.

In a related heterocyclic system, the halogenation of unsymmetrical pyridine N-oxides, the regioselectivity is primarily governed by electronic effects, with the incoming substituent favoring the more electron-deficient position. acs.org This principle can be extended to the N-oxidation of pyrazines, where the choice of oxidizing agent and the electronic properties of the substituents will determine which nitrogen atom is preferentially oxidized.

The following table illustrates the effect of substituents on the regioselectivity of N-oxidation.

| Pyrazine Derivative | Substituent Type | Observed N-Oxide Product(s) | Reference |

|---|---|---|---|

| 2-Acetylaminopyrazine | Ambivalent (electron-donating and -withdrawing character) | Mixture of 1-N-oxide and 4-N-oxide | |

| 2-Methylpyrazine | Electron-donating (alkyl group) | Mixture of 1-N-oxide and 4-N-oxide |

Optimizing reaction conditions is critical for maximizing the yield and purity of pyrazine N-oxides. Key parameters include the choice of oxidizing agent, reaction temperature, and reaction time.

Common oxidizing agents for the N-oxidation of pyrazines include peroxy acids such as m-chloroperoxybenzoic acid (mCPBA) and peracetic acid. chemicalbook.com The synthesis of pyrazine-N-oxide from pyrazine using mCPBA in dichloromethane (B109758) (DCM) at room temperature for 16 hours resulted in an 88% yield. chemicalbook.com

Temperature control is also crucial. For the related synthesis of pyridine-N-oxide, it is noted that the temperature should not exceed 130°C to prevent decomposition. orgsyn.org Similarly, maintaining a controlled temperature is important in pyrazine N-oxide synthesis to minimize side reactions and degradation of the product. The duration of the reaction also needs to be optimized to ensure complete conversion of the starting material without promoting the formation of byproducts.

The table below provides examples of reaction conditions used in the synthesis of pyrazine N-oxides.

| Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrazine | mCPBA | DCM | Room Temperature | 16 h | 88% | chemicalbook.com |

| 2-Acetylaminopyrazine | Perhydrol in Acetic Acid | Acetic Acid | 20-25 °C | Not specified | Mixture of products |

The choice of solvent and the use of catalysts can significantly influence the product distribution and yield in pyrazine N-oxide synthesis. The solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and selectivity.

In the synthesis of pyrazine-N-oxide, dichloromethane (DCM) is a commonly used solvent. chemicalbook.com For the oxidation of 2-acetylaminopyrazine, acetic acid is used as the solvent when employing perhydrol as the oxidizing agent. The acidic nature of the solvent can influence the reactivity of the pyrazine nitrogen atoms.

While catalytic methods are less commonly reported for the direct N-oxidation of pyrazines compared to other heterocyclic systems, the principles of catalysis can be applied to enhance selectivity. For instance, in the halogenation of pyridine N-oxides, the use of a base like 2,6-lutidine was found to be crucial for achieving high regioselectivity and yield. acs.org This suggests that additives can play a significant role in modulating the reactivity and selectivity of reactions involving heterocyclic N-oxides.

The separation of isomeric N-oxides can be challenging, as seen in the case of the oxidation of 2-acetylaminopyrazine where a difficult-to-separate mixture of isomers was formed. The use of specific solvent systems in chromatography, such as a gradient of methanol (B129727) in ethyl acetate, can be employed for the purification of the desired N-oxide isomer. chemicalbook.com

Chemical Reactivity and Transformation Mechanisms of 3 Methoxypyrazine 1 Oxide

Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring System

The electron-deficient nature of the pyrazine N-oxide core makes it a prime substrate for various nucleophilic substitution reactions. The N-oxide group enhances the electrophilicity of the carbon atoms in the pyrazine ring, particularly at the positions ortho and para to the nitrogen atom, facilitating the addition of nucleophiles.

3-Methoxypyrazine 1-oxide can undergo Nucleophilic Substitution of Hydrogen (SNH), a reaction class where a nucleophile displaces a hydrogen atom from the aromatic ring. acs.orgresearchgate.netpageplace.de This type of reaction is characteristic of highly electron-deficient heteroaromatic systems. The process typically involves the initial addition of a nucleophile to form a dearomatized intermediate, followed by an oxidation step that eliminates a hydride ion (or its equivalent) to restore aromaticity. In the context of N-oxides, this process is often coupled with the loss of the N-oxide oxygen, leading to a substituted, deoxygenated pyrazine product. researchgate.net

The activated pyrazine N-oxide ring of this compound reacts with potent nucleophiles such as arenethiols and carbanions. In reactions with arenethiols, a deoxidative thiation can occur. For instance, the reaction of 3-substituted pyrazine 1-oxides with p-methoxytoluene-α-thiol can yield the corresponding 3-substituted 2-(methoxybenzylthio)pyrazines. rsc.org This transformation highlights a pathway where nucleophilic attack by the thiol is followed by the loss of the N-oxide function.

While specific documented examples for this compound with carbanions are limited, the established reactivity of similar electron-deficient N-heterocycles suggests a strong propensity for such reactions. Carbanions, being strong carbon-based nucleophiles, are expected to attack the electrophilic carbon centers of the pyrazine ring, leading to the formation of new carbon-carbon bonds.

Deoxygenation Pathways of Pyrazine N-Oxides

The removal of the oxygen atom from the N-oxide group is a common and synthetically useful transformation. This deoxygenation can be achieved through various methods, restoring the parent pyrazine structure.

Conventional methods for the deoxygenation of heteroaromatic N-oxides include the use of trivalent phosphorus compounds, such as PCl₃ or PPh₃, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). mdpi.com More contemporary methods involve photoredox catalysis, which can offer milder reaction conditions. acs.org Additionally, certain nucleophilic substitution reactions, as seen with arenethiols, can proceed with concurrent deoxygenation, where the substitution event facilitates the elimination of the N-oxide oxygen. rsc.org The ease of deoxygenation can be influenced by the electronic properties of other substituents on the pyrazine ring.

Lewis Acid-Mediated Transformations and Rearrangement Processes

Lewis acids play a crucial role in modulating the reactivity of this compound by coordinating to the oxygen atom of the N-oxide group. This coordination enhances the electron-withdrawing nature of the N-oxide, further increasing the electrophilicity of the pyrazine ring and making it more susceptible to nucleophilic attack. mdpi.com

A notable example is the Lewis acid-mediated cyanation of 3-substituted pyrazine 1-oxides using trimethylsilyl (B98337) cyanide. The presence of a Lewis acid, such as zinc bromide, can increase the yield and influence the regioselectivity of the reaction. For substrates with electron-donating groups like the 3-methoxy substituent, this cyanation proceeds with high regioselectivity. The reaction of this compound under these conditions would be expected to yield a cyanated pyrazine derivative. rsc.org Similarly, Lewis acids can promote deoxidative thiation reactions, although in the case of this compound, this can lead to different regiochemical outcomes, such as the formation of a 2,6-disubstituted product. rsc.org

| Substituent at C3 | Lewis Acid | Major Product | Notes |

|---|---|---|---|

| -H | ZnBr₂ | 2-(Methoxybenzylthio)pyrazine | Increased yield with Lewis acid |

| -CH₃ | ZnBr₂ | 3-Methyl-2-(methoxybenzylthio)pyrazine | Increased yield with Lewis acid |

| -OCH₃ | ZnBr₂ | 2,6-bis(Methoxybenzylthio)pyrazine | Different regioselectivity observed |

| -COOCH₃ | ZnBr₂ | 3-Methoxycarbonyl-2-(methoxybenzylthio)pyrazine | Increased yield with Lewis acid |

Mechanistic Investigations of Ring Functionalization

The mechanisms governing the functionalization of the this compound ring are rooted in the principles of nucleophilic aromatic substitution.

SNAr Mechanism: For many nucleophilic substitutions, the reaction proceeds via a two-step addition-elimination mechanism (SNAr). The nucleophile first attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the N-oxide oxygen atom, which provides significant stabilization. In the second step, a leaving group (such as a halide, or in SNH reactions, a hydride) is expelled, restoring the aromaticity of the ring.

Role of Lewis Acids: In Lewis acid-mediated processes, the catalyst's primary role is to activate the substrate. The Lewis acid coordinates with the N-oxide oxygen, which can be visualized as increasing the formal positive charge on the nitrogen atom. This enhanced positive charge is relayed through the π-system, making the ring carbons significantly more electrophilic and lowering the activation energy for the initial nucleophilic attack. This activation not only accelerates the reaction but can also direct the nucleophile to a specific position, thereby controlling the regioselectivity of the functionalization. mdpi.com

Advanced Analytical Characterization in 3 Methoxypyrazine 1 Oxide Research

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopy is fundamental to the structural analysis of 3-Methoxypyrazine 1-oxide, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. The chemical shifts (δ) are influenced by the electron density around the nuclei, which is affected by the methoxy (B1213986) group (-OCH₃) and the N-oxide functional group.

In ¹H NMR, the protons on the pyrazine (B50134) ring exhibit distinct signals. The N-oxide group tends to deshield adjacent protons, causing them to resonate at a lower field (higher ppm value) compared to the parent pyrazine. The methoxy group protons typically appear as a sharp singlet in the upfield region.

In ¹³C NMR, the carbon atoms of the pyrazine ring and the methoxy group can be distinguished. The presence of the electronegative oxygen and nitrogen atoms in the ring, along with the N-oxide and methoxy substituents, results in a range of chemical shifts for the ring carbons. DFT/GIAO calculations are often used to support the assignment of chemical shifts in complex heterocyclic systems. nih.gov The chemical shift for an aromatic methoxy group is typically around 56 ppm, but this can be influenced by conformational effects. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-2 | 8.0 - 8.2 | - | d |

| H-5 | 7.8 - 8.0 | - | dd |

| H-6 | 7.9 - 8.1 | - | d |

| -OCH₃ | 3.8 - 4.0 | 55 - 58 | s |

| C-2 | - | 140 - 145 | - |

| C-3 | - | 155 - 160 | - |

| C-5 | - | 125 - 130 | - |

| C-6 | - | 135 - 140 | - |

Note: Data are predicted based on typical values for substituted pyrazine N-oxides and related heterocyclic compounds. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized, and the resulting molecular ion ([M]⁺) undergoes fragmentation.

A key fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in a prominent [M-16]⁺ ion. nih.gov This "deoxygenation" can be thermally induced in the ion source and is a diagnostic indicator for the N-oxide functionality. nih.gov Further fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to an [M-15]⁺ ion, or the loss of a formyl radical (•CHO). The pyrazine ring itself can also undergo characteristic cleavages. Electrospray ionization (ESI-MS/MS) can be used to differentiate between positional isomers of substituted pyrazine N-oxides by observing their distinct fragmentation pathways upon collision-induced dissociation (CID). conicet.gov.ar

Table 2: Expected Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 126 | [C₅H₆N₂O]⁺ | M⁺ (Molecular Ion) |

| 111 | [C₄H₃N₂O]⁺ | •CH₃ |

| 110 | [C₅H₆N₂]⁺ | O |

| 97 | [C₄H₅N₂]⁺ | •CHO |

| 81 | [C₄H₃N]⁺ | HCN, O |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups within the this compound molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching, N-O stretching of the oxide, and C-O stretching of the methoxy group. The N-O stretching vibration in aromatic N-oxides is a particularly useful diagnostic peak, typically appearing in the 1200-1350 cm⁻¹ region. nasa.gov The C-O-C stretching vibrations of the methoxy group usually result in a strong band between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| C=N / C=C (Ring) | Stretching | 1400 - 1600 |

| N-O | Stretching | 1200 - 1350 |

| C-O (Methoxy) | Asymmetric Stretching | 1230 - 1270 |

| C-O (Methoxy) | Symmetric Stretching | 1020 - 1060 |

Source: Predicted based on typical IR frequencies for aromatic N-oxides and ethers. nasa.govnist.gov

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for isolating this compound from complex mixtures and for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like methoxypyrazines. The compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column.

For trace analysis, sample preparation techniques such as headspace solid-phase microextraction (HS-SPME) are often employed to extract and concentrate the analytes before injection into the GC system. vt.eduresearchgate.net This enhances the sensitivity of the method, allowing for detection at very low concentrations (ng/L levels). vt.edu Following separation by GC, the eluted compound enters the mass spectrometer, which serves as a highly specific detector, providing both qualitative (mass spectrum) and quantitative data. vt.edudur.ac.uk The use of an internal standard, such as a deuterated analogue, can improve the accuracy and precision of quantification. nih.gov

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS), particularly comprehensive two-dimensional GC (GC×GC), offers significantly enhanced separation power compared to conventional single-column GC. researchgate.net This is especially valuable for analyzing complex samples where target analytes might co-elute with matrix components.

In a GC×GC system, eluents from a primary column are subjected to further separation on a second, shorter column with a different stationary phase. researchgate.net This results in a highly structured two-dimensional chromatogram, improving peak capacity and resolution. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS provides high sensitivity and the ability to deconvolute complex signals, making it a powerful tool for the trace analysis of methoxypyrazines in challenging matrices like wine. nih.govresearchgate.net This enhanced separation capability helps to overcome matrix interferences and allows for more reliable identification and quantification of target compounds. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

No specific methods or research findings for the analysis of this compound using HS-SPME-GC-MS are documented in current scientific literature.

Solid-Phase Extraction (SPE) Methodologies

No specific methods or research findings for the analysis of this compound using SPE methodologies are documented in current scientific literature.

Computational and Theoretical Investigations of Pyrazine N Oxide Systems

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the molecular structure and electronic properties of pyrazine (B50134) N-oxide systems. These computational methods provide a detailed view of the geometric and electronic nature of these molecules.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Theoretical calculations employing DFT have been utilized to study pyrazines and their N-oxides. These studies show that the introduction of an N→O bond can influence the bond lengths within the pyrazine ring, typically shortening the C–C bonds and lengthening the C–N bonds adjacent to the N-oxide group mdpi.com. While specific DFT data for 3-Methoxypyrazine 1-oxide is not extensively documented in dedicated studies, the principles from related pyrazine N-oxide computations suggest a similar impact of the N-oxide group on its geometry. The methoxy (B1213986) group at the 3-position would further influence the electronic distribution and geometry of the pyrazine ring.

| Parameter | General Effect of N-Oxidation on Pyrazine Ring | Expected Influence of 3-Methoxy Group |

| C-C Bond Lengths | Shortening | Electron-donating nature may slightly counteract shortening. |

| C-N Bonds near N→O | Lengthening | May further modulate bond lengths due to electronic effects. |

| Ring Planarity | Generally planar | Methoxy group orientation may lead to minor deviations. |

This table is illustrative and based on general principles of computational studies on substituted pyrazine N-oxides.

Analysis of Electron Cloud Density and N-Oxide Oxygen Nucleophilicity

The N-oxide group significantly alters the electronic properties of the pyrazine ring. The oxygen atom in the N-oxide bond is a center of high electron density, making it a nucleophilic site. This increased nucleophilicity is a key characteristic of pyridine (B92270) N-oxides, which are electronically related to pyrazine N-oxides scripps.edu. The methoxy group at the 3-position in this compound, being an electron-donating group, is expected to further enhance the electron density on the pyrazine ring system, including the N-oxide oxygen. This, in turn, would likely increase the nucleophilicity of the oxygen atom, making it more susceptible to reactions with electrophiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazine N-oxide systems.

Transition State Analysis in Pyrazine N-Oxide Transformations

Molecular Docking and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Related Enzyme Interactions

Molecular docking and QM/MM simulations are instrumental in studying the interactions between small molecules and biological macromolecules like enzymes. While there are no specific molecular docking or QM/MM simulation studies focused on this compound, research on other pyrazine derivatives has utilized these techniques. These studies provide insights into how pyrazine-containing molecules can bind to protein targets, which is relevant for drug design and understanding biological activity.

Prediction of Reactivity Profiles and Thermochemical Stability

| Compound | Standard Molar Enthalpy of Formation (gaseous state, kJ mol⁻¹) | Mean (N-O) Bond Dissociation Enthalpy (kJ mol⁻¹) |

| Pyrazine 1,4-dioxide | 186.5 ± 1.9 | 254.0 ± 2.3 |

| Quinoxaline 1,4-dioxide | 227.1 ± 2.4 | 255.8 ± 2.0 |

Data from thermochemical studies of related N-oxide compounds provide a reference for the expected stability of this compound. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methoxypyrazine 1-oxide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of α-amino-hydroxyamic acids with 1,2-dicarbonyl compounds. For example, glyoxal reacts with α-amino nitriles under acidic conditions to form pyrazine N-oxides. Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents like acetonitrile improve solubility, while Lewis acids (e.g., ZnBr₂) can alter regioselectivity .

- Key Data : Yields range from 60–75% under reflux conditions (80°C, 6–8 h).

Q. How can this compound be purified after synthesis?

- Methodology : Post-synthesis purification involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted precursors. Column chromatography using silica gel (hexane/ethyl acetate gradient) or alumina plugs effectively isolates the compound. Analytical purity is confirmed via TLC (Rf = 0.3–0.5) and HPLC (≥98% purity) .

Q. What spectroscopic and crystallographic techniques are suitable for structural characterization?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic methoxy singlet at δ 3.8–4.0 ppm and pyrazine ring protons at δ 8.1–8.3 ppm.

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with bond angles and lengths consistent with N-oxide geometry (e.g., Sn1–O1 = 2.09 Å in coordination complexes) .

- Dipole moment analysis : Measured in benzene (1.66 D), correlating with SCF-MO calculations to confirm electronic distribution .

Advanced Research Questions

Q. How does Lewis acid mediation alter regioselectivity in deoxidative thiation of this compound?

- Methodology : Reaction with p-methoxytoluene-α-thiol in acetonitrile typically yields 2-substituted pyrazinethiols. Adding ZnBr₂ shifts regioselectivity to favor the 2,6-isomer due to enhanced electrophilicity at the C2 position. Mechanistic studies suggest Zn²⁰⁺ coordinates with the N-oxide oxygen, altering electron density .

- Data Contradiction : Without Lewis acids, substitution occurs at C2 (70% yield); with ZnBr₂, 2,6-isomer dominates (55% yield) but introduces competing pathways requiring kinetic control .

Q. What electronic properties govern the reactivity of this compound in coordination chemistry?

- Methodology : The N-oxide group increases electron density on the pyrazine ring, facilitating coordination with Lewis acids (e.g., SnCl₄). Single-crystal X-ray data reveal distorted octahedral geometry in tin(IV) complexes, with bond angles (O1–Sn1–Cl1 = 87.5°) influenced by steric and electronic effects .

- Advanced Analysis : Dipole moment measurements (1.66 D) and SCF-MO calculations validate resonance structures where the N-oxide oxygen stabilizes partial negative charge .

Q. How do oxidation-derived aldehydes (e.g., methional) modulate the sensory or biochemical activity of pyrazine N-oxides?

- Methodology : In model systems, methional suppresses fruity aromas (e.g., grapefruit) by forming adducts with thiol groups. For this compound, competitive quenching of reactive oxygen species (ROS) may reduce aldehyde formation, preserving sensory integrity. Sensory panels (n=10 trained assessors) quantify attribute suppression via intensity scaling (0–5 scale) .

Q. Why does the N-oxide moiety reduce antimalarial activity in thiosemicarbazone analogs compared to non-oxidized counterparts?

- Methodology : Comparative studies on Plasmodium berghei show that the N-oxide group decreases lipophilicity (logP reduced by 0.8–1.2), impairing membrane permeability. In vitro assays (IC₅₀ values) confirm lower potency (e.g., this compound derivatives: IC₅₀ = 12 μM vs. non-oxidized analogs: IC₅₀ = 4 μM) .

Data Contradictions and Resolution

Q. Discrepancies in regioselectivity during thiation: How to reconcile divergent outcomes across studies?

- Resolution : Contradictions arise from solvent polarity (aprotic vs. protic) and Lewis acid concentration. For example, ZnBr₂ in acetonitrile favors C2,6 substitution, while neat conditions favor C2. Computational modeling (DFT) identifies transition state energy differences (ΔΔG‡ = 2.1 kcal/mol) as the driver .

Methodological Recommendations

- Synthetic Optimization : Use anhydrous acetonitrile with ZnBr₂ (5 mol%) for regioselective thiation .

- Analytical Validation : Combine XRD with Hirshfeld surface analysis to resolve crystallographic disorder in pyrazine rings .

- Biological Assays : Include logP and ROS scavenging metrics to differentiate N-oxide bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.